1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine
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Overview
Description
1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of two chlorobenzenesulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-chlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.
Hydrolysis: Sulfonic acids and pyrrolidine derivatives.
Scientific Research Applications
1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl groups can interact with amino acid residues in proteins, leading to inhibition or activation of the target.
Comparison with Similar Compounds
- 1-(2-Chlorobenzenesulfonyl)pyrrolidine
- 1-(4-Chlorobenzenesulfonyl)pyrrolidine
- 1-(2,4-Dichlorobenzenesulfonyl)pyrrolidine
Comparison: 1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine is unique due to the presence of two distinct chlorobenzenesulfonyl groups, which can confer different chemical and biological properties compared to compounds with only one sulfonyl group
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4-chlorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S2/c17-12-5-7-13(8-6-12)24(20,21)14-9-10-19(11-14)25(22,23)16-4-2-1-3-15(16)18/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANZXNJLLMVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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